5-アミノペンタンアミド

概要

説明

5-Aminopentanamide is a fatty amide consisting of pentanamide with an amino substituent at the 5-position. It is involved in the lysine degradation pathway and can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine .

科学的研究の応用

5-Aminopentanamide has several scientific research applications:

作用機序

Target of Action

The primary target of 5-Aminopentanamide is the enzyme 5-aminopentanamidase . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds, in linear amides .

Mode of Action

5-Aminopentanamide interacts with its target, 5-aminopentanamidase, through a chemical reaction. The enzyme catalyzes the reaction where 5-aminopentanamide and water (H2O) are the substrates, and the products are 5-aminopentanoate and ammonia (NH3) .

Biochemical Pathways

5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate .

Result of Action

It is known that the enzymatic reaction catalyzed by 5-aminopentanamidase results in the production of 5-aminopentanoate and ammonia , which may have downstream effects on cellular processes.

Action Environment

It is known that the gut environment can influence the levels of 5-aminopentanamide . For instance, higher 5-Aminopentanamide content in the gut has been strongly associated with inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease .

生化学分析

Biochemical Properties

5-Aminopentanamide plays a crucial role in biochemical reactions, particularly in the lysine degradation pathway. It interacts with several enzymes, including 5-aminopentanamidase, which catalyzes the hydrolysis of 5-aminopentanamide to produce 5-aminopentanoate and ammonia . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds. The interaction between 5-aminopentanamide and 5-aminopentanamidase is essential for the proper functioning of the lysine degradation pathway.

Cellular Effects

5-Aminopentanamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In osteosarcoma cells, higher serum levels of 5-aminopentanamide have been observed, indicating its potential role in cancer metabolism . Additionally, 5-aminopentanamide is involved in the lysine degradation pathway, which is crucial for maintaining cellular homeostasis and energy production .

Molecular Mechanism

At the molecular level, 5-Aminopentanamide exerts its effects through its interaction with specific enzymes and biomolecules. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of 5-aminopentanamide, leading to the production of 5-aminopentanoate and ammonia . This reaction is essential for the proper functioning of the lysine degradation pathway. Additionally, 5-aminopentanamide may influence gene expression and cellular metabolism through its involvement in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aminopentanamide can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-aminopentanamide is involved in the lysine degradation pathway, which is essential for maintaining cellular homeostasis

Dosage Effects in Animal Models

The effects of 5-Aminopentanamide vary with different dosages in animal models. Higher doses of 5-aminopentanamide may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular metabolism and function . It is essential to determine the optimal dosage of 5-aminopentanamide to minimize adverse effects and maximize its therapeutic potential.

Metabolic Pathways

5-Aminopentanamide is involved in the lysine degradation IV pathway. It can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine . The enzyme 5-aminopentanamidase catalyzes the hydrolysis of 5-aminopentanamide, leading to the production of 5-aminopentanoate and ammonia . This pathway is crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of 5-Aminopentanamide within cells and tissues are essential for its proper functioning. It is transported through specific transporters and binding proteins that facilitate its movement within cells . The localization and accumulation of 5-aminopentanamide in specific cellular compartments are crucial for its activity and function.

Subcellular Localization

5-Aminopentanamide is localized in specific subcellular compartments, where it exerts its effects on cellular metabolism and function. The enzyme 5-aminopentanamidase, which catalyzes the hydrolysis of 5-aminopentanamide, is localized in specific cellular compartments to ensure the proper functioning of the lysine degradation pathway . Additionally, post-translational modifications and targeting signals may direct 5-aminopentanamide to specific organelles, influencing its activity and function.

準備方法

Synthetic Routes and Reaction Conditions: 5-Aminopentanamide can be synthesized through the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of 5-aminopentanamide to 5-aminopentanoate and ammonia .

Industrial Production Methods: In industrial settings, 5-aminopentanamide is produced using recombinant strains of Bacillus methanolicus, which utilize methanol as a carbon source. This method is advantageous due to the low cost, high abundance, and high purity of methanol .

化学反応の分析

Types of Reactions: 5-Aminopentanamide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme 5-aminopentanamidase, resulting in the formation of 5-aminopentanoate and ammonia.

Oxidation: Enzymatic oxidation of L-lysine to produce 5-aminopentanamide.

Common Reagents and Conditions:

Hydrolysis: Requires the enzyme 5-aminopentanamidase and water.

Oxidation: Involves the enzyme lysine monooxygenase and oxygen.

Major Products:

Hydrolysis: Produces 5-aminopentanoate and ammonia.

Oxidation: Produces 5-aminopentanamide from L-lysine.

類似化合物との比較

5-Aminovaleramide: Similar structure with an amino substituent at the 5-position.

5-Aminovaleric Acid Amide: Another compound with a similar structure and function.

生物活性

5-Aminopentanamide, also known as 5-APNM, is a compound that plays a significant role in biological processes, particularly in amino acid metabolism. Its involvement in various biochemical pathways and potential therapeutic applications has garnered attention in scientific research.

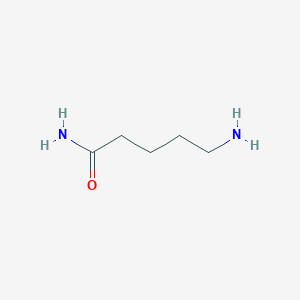

Chemical Structure and Properties

5-Aminopentanamide has the molecular formula and a molecular weight of approximately 116.16 g/mol. It is structurally related to lysine and is involved in the degradation pathways of this essential amino acid.

Metabolic Pathways

5-Aminopentanamide is primarily associated with the lysine degradation IV pathway . It can be produced through:

- Enzymatic reduction of 5-aminopentanoate.

- Enzymatic oxidation of L-lysine.

In the bacterium Pseudomonas putida, L-lysine is catabolized via the δ-aminovalerate pathway, leading to the formation of 5-aminopentanamide, which is subsequently hydrolyzed to 5-aminopentanoate and ammonia . This metabolic activity highlights the compound's role in nitrogen metabolism and energy production.

Antioxidant Activity

Recent studies have indicated that 5-aminopentanamide exhibits antioxidant properties . For example, it has been shown to scavenge reactive oxygen species (ROS), contributing to its potential as a protective agent against oxidative stress . The antioxidant activity of related compounds has been evaluated using various assays, including:

- ABTS scavenging assay

- Oxygen radical absorbance capacity (ORAC) assay

These assays demonstrate the ability of 5-aminopentanamide to inhibit ROS production, which is crucial for mitigating oxidative damage in biological systems .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, 5-aminopentanamide may possess anti-inflammatory properties. Compounds with similar structural features have been reported to reduce inflammation markers in vitro, suggesting that 5-APNM could have therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

Numerous studies have explored the biological activity of 5-aminopentanamide and its derivatives:

Summary Table of Biological Activities

特性

IUPAC Name |

5-aminopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIAVLWNTIXJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331406 | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-70-6 | |

| Record name | 5-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-aminopentanamide generated by the enzyme l-LOX/MOG?

A1: Research on l-LOX/MOG from Pseudomonas sp. AIU 813 reveals its unique catalytic mechanism in converting l-lysine to 5-aminopentanamide. The enzyme exhibits dual activity: it initially performs an oxidative decarboxylation of l-lysine, yielding 5-aminopentanamide and carbon dioxide []. This process involves the formation of an imino acid intermediate, which subsequently undergoes decarboxylation. Interestingly, the study also revealed that l-LOX/MOG can further decarboxylate keto acids, highlighting the enzyme's diverse substrate specificity [].

Q2: What is the role of hydrogen peroxide in the formation of 5-aminopentanamide by l-LOX/MOG?

A2: Hydrogen peroxide (H2O2) plays a crucial role in the enzymatic pathway of l-LOX/MOG. The initial reaction of reduced l-LOX/MOG with oxygen produces H2O2 alongside the imino acid intermediate. This in situ generated H2O2 is essential for the subsequent decarboxylation of the imino acid to form 5-aminopentanamide []. Notably, the addition of external H2O2 doesn't contribute to further 5-aminopentanamide formation, suggesting a specific requirement for the internally generated H2O2 in this particular reaction step [].

Q3: What structural features of l-LOX/MOG contribute to the formation of 5-aminopentanamide?

A3: The study identified a key structural feature of l-LOX/MOG that facilitates the decarboxylation of the imino acid intermediate to 5-aminopentanamide. This involves a specific "plug loop" configuration within the enzyme's active site []. This configuration, shared by other flavoenzyme oxidases capable of imino acid decarboxylation, suggests a conserved mechanism for this specific catalytic activity []. Furthermore, molecular dynamics simulations highlighted the importance of specific interactions between the substrate (l-lysine) and the enzyme's binding site in enabling the imino acid decarboxylation step, further emphasizing the role of structural features in directing the reaction towards 5-aminopentanamide formation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。